molecular formula C26H30N2O4 B7718213 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B7718213
M. Wt: 434.5 g/mol
InChI Key: OQXPGBHOXYXVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapy.

Mechanism of Action

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter. This binding prevents the recruitment of transcription factors necessary for RNA polymerase I transcription, leading to a decrease in ribosomal RNA (rRNA) synthesis. This decrease in rRNA synthesis leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
In addition to its selective inhibition of RNA polymerase I transcription, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has also been shown to be relatively selective for cancer cells, making it a potential cancer therapy with fewer side effects than traditional chemotherapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. It is also expensive and difficult to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One direction is to further explore its potential as a cancer therapy, both as a single agent and in combination with other therapies. Another direction is to study its effects on other diseases, such as viral infections and neurodegenerative diseases. Additionally, the development of more potent and selective RNA polymerase I inhibitors may lead to the discovery of new cancer therapies.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been optimized to yield high purity and yield.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as a cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to cancer cell death, while leaving normal cells relatively unharmed. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been tested in a variety of cancer cell lines and animal models, with promising results. It has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-17-9-11-22-19(13-17)14-20(25(29)27-22)16-28(21-7-5-4-6-8-21)26(30)18-10-12-23(31-2)24(15-18)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPGBHOXYXVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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